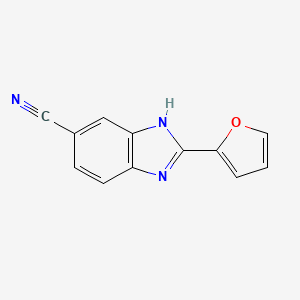

2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile

CAS No.: 1550021-47-0

Cat. No.: VC3025519

Molecular Formula: C12H7N3O

Molecular Weight: 209.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1550021-47-0 |

|---|---|

| Molecular Formula | C12H7N3O |

| Molecular Weight | 209.2 g/mol |

| IUPAC Name | 2-(furan-2-yl)-3H-benzimidazole-5-carbonitrile |

| Standard InChI | InChI=1S/C12H7N3O/c13-7-8-3-4-9-10(6-8)15-12(14-9)11-2-1-5-16-11/h1-6H,(H,14,15) |

| Standard InChI Key | YYOGXTRQEAGSJK-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)C#N |

| Canonical SMILES | C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)C#N |

Introduction

Chemical Structure and Properties

2-(Furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile is a heterocyclic compound consisting of a benzimidazole ring system with a furan moiety at position 2 and a nitrile group at position 5. The compound is registered with CAS number 1550021-47-0 .

Physical and Chemical Properties

The compound exhibits the following structural and chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₇N₃O |

| Molecular Weight | 209.21 g/mol |

| Physical State | Solid |

| IUPAC Name | 2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile |

| CAS Number | 1550021-47-0 |

The structure features a benzimidazole core with a furan ring substituent at position 2 and a nitrile (-CN) group at position 5. The benzimidazole scaffold provides a planar, rigid framework that can participate in various non-covalent interactions, while the furan ring introduces an oxygen-containing heterocycle that can serve as a hydrogen bond acceptor .

Structural Analysis and Characterization

Spectroscopic Characteristics

While specific spectroscopic data for 2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile is limited in the available literature, related benzimidazole compounds provide insight into its likely spectroscopic features:

| Spectroscopic Method | Expected Characteristics |

|---|---|

| ¹H NMR | Signals for furan protons (typically 6.5-7.8 ppm), aromatic protons of the benzimidazole core (7.0-8.0 ppm), and the NH proton (typically >12 ppm) |

| ¹³C NMR | Carbon signals for the nitrile group (typically 115-120 ppm), furan carbons, and benzimidazole carbons |

| IR | Characteristic absorption bands for C≡N stretching (around 2200-2240 cm⁻¹), and N-H stretching of the benzimidazole core |

| Mass Spectrometry | Molecular ion peak at m/z 209 corresponding to the molecular weight |

Biological Activity and Applications

Predicted Biological Activities

Based on the structure-activity relationships of similar benzimidazole derivatives with furan substituents, 2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile may exhibit various biological activities:

Antifungal Properties

Related benzimidazole derivatives have exhibited antifungal activity against various fungal species. For example, compounds like 2,3,4-trisubstituted 1,2-dihydropyrimido[1,2-a]benzimidazole derivatives have shown activity against Aspergillus niger .

Structure-Activity Relationships

The biological activity of 2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile is likely influenced by its structural components:

-

The benzimidazole core, which is known to interact with various biological targets

-

The furan heterocycle at position 2, which may contribute to biological activity through hydrogen bonding interactions

-

The nitrile group at position 5, which can modify the electron distribution within the molecule and potentially enhance binding to specific targets

Studies on related compounds have shown that the nature of the heterocycle at position 2 and the substituent at position 5 significantly affect the biological profile of benzimidazole derivatives .

Comparative Analysis with Related Compounds

Comparison with Other Benzimidazole Derivatives

Table 1 presents a comparison of 2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile with structurally related compounds:

The comparison reveals that while these compounds share the basic benzimidazole-furan scaffold, the different substituents at position 5 likely confer distinct physicochemical properties and biological activities.

Effects of Structural Modifications

Research on benzimidazole derivatives has demonstrated that structural modifications can significantly impact biological activity:

-

Substitution at position 5: Studies have shown that replacing -SO₃H with -COOH or -H at position 5 of benzimidazole rings can increase photoprotective activity against UVB radiation

-

Heterocycle at position 2: The nature of the 5-membered ring at position 2 affects biological activity, with the order of protection against UVB being furan > pyrrole > thiophene

-

Nitrile group effects: While specific data on the nitrile group in this position is limited, nitrile groups generally can serve as hydrogen bond acceptors and may influence interactions with biological targets

Research Applications and Future Directions

Future Research Directions

Several potential research directions could further elucidate the properties and applications of this compound:

-

Comprehensive biological activity profiling against various microbial strains and cancer cell lines

-

Structure-activity relationship studies through systematic modification of the basic scaffold

-

Investigation of its potential as a photoprotective agent

-

Exploration of its electronic properties and potential applications in materials science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume